molecular formula C24H52OSi B14476449 Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- CAS No. 65598-00-7

Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-

Cat. No.: B14476449
CAS No.: 65598-00-7
M. Wt: 384.8 g/mol
InChI Key: FLXIDOPWVJYZFM-UHFFFAOYSA-N
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Description

. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- typically involves the reaction of 1-octadecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

[ \text{1-Octadecanol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo nucleophilic substitution reactions where the octadecyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.

Major Products Formed

    Oxidation: Silanols

    Reduction: Silanes

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- involves its ability to form stable bonds with various substrates. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This stability is crucial in various chemical and biological processes, ensuring the integrity of the compound during reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts specific hydrophobic properties. This makes it particularly useful in applications requiring water repellency and stability in non-polar environments.

Properties

CAS No.

65598-00-7

Molecular Formula

C24H52OSi

Molecular Weight

384.8 g/mol

IUPAC Name

tert-butyl-dimethyl-octadecoxysilane

InChI

InChI=1S/C24H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(5,6)24(2,3)4/h7-23H2,1-6H3

InChI Key

FLXIDOPWVJYZFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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